![molecular formula C21H21N3O B2621161 N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide CAS No. 2191266-72-3](/img/structure/B2621161.png)
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide, also known as BIP-4, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in scientific research. BIP-4 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
作用機序
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. By inhibiting CK2 activity, this compound disrupts many cellular processes that are dependent on CK2, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular context and the concentration of the inhibitor used. In cancer cells, this compound has been shown to decrease cell proliferation and induce cell death. In animal models of neurodegenerative diseases, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In vitro studies have also shown that this compound can inhibit the replication of viruses such as HIV and hepatitis C.
実験室実験の利点と制限
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound is also relatively easy to synthesize, which makes it accessible to many researchers. However, there are also some limitations to using this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the effects of this compound can be dependent on the specific cellular context and the concentration used, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide. One area of future research is to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases. Another area of future research is to develop more potent and selective inhibitors of CK2, which can be used to further elucidate the role of CK2 in various cellular processes. Finally, future research can focus on developing new methods for delivering this compound to cells and tissues, which can improve its efficacy and reduce potential side effects.
合成法
The synthesis of N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 3-(bromomethyl)pyridine, which is obtained by reacting 3-picoline with N-bromosuccinimide. The second step involves the reaction of 3-(bromomethyl)pyridine with 3,3'-bipyridine in the presence of a palladium catalyst to obtain the desired product, N-([3,3'-bipyridin]-5-ylmethyl)-3-(bromomethyl)pyridin-4-amine. Finally, the product is treated with propylamine to obtain the final product, this compound.
科学的研究の応用
N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its role in promoting cell survival and proliferation. This compound has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased cell death. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This compound has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. In infectious diseases, CK2 has been shown to play a role in the replication of viruses such as HIV and hepatitis C. This compound has been shown to inhibit the replication of these viruses in vitro.
特性
IUPAC Name |
4-propyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-13-17-11-20(15-23-12-17)19-5-3-10-22-14-19/h3,5-12,14-15H,2,4,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOJBNVDGDKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)
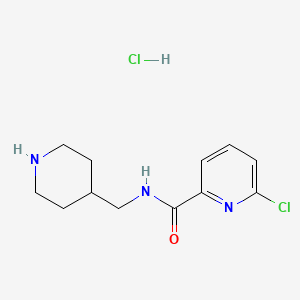
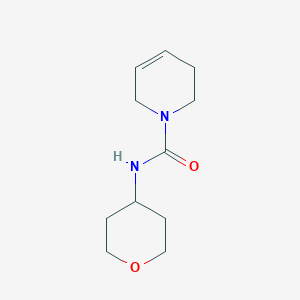
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B2621084.png)
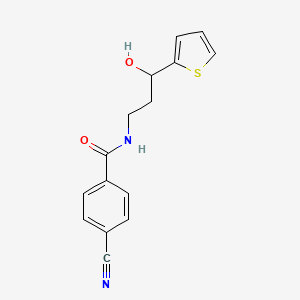
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
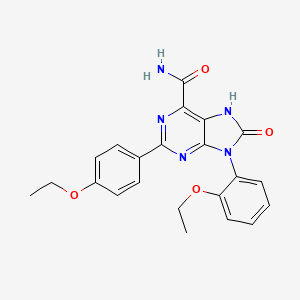

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
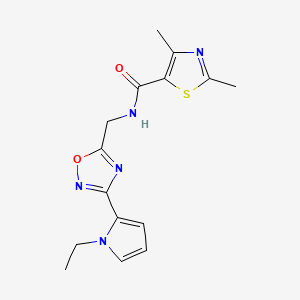
![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)